

# Independent Verification of Structure-Activity Relationships in 4-Thiazolidinones: A Comparative Guide

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## Compound of Interest

Compound Name: **4-Thiazolidinone**

Cat. No.: **B1220212**

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The **4-thiazolidinone** scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Numerous studies have explored the structure-activity relationships (SAR) of these compounds, aiming to optimize their therapeutic potential. This guide provides an objective comparison of reported SAR for anticancer and antimicrobial **4-thiazolidinone** derivatives, with a focus on independently verified findings. By presenting quantitative data from various research groups, detailed experimental protocols, and visual representations of key concepts, this guide serves as a valuable resource for researchers in the field.

## Anticancer Activity of 4-Thiazolidinones: A Comparative Analysis

The anticancer potential of **4-thiazolidinones** has been extensively investigated, with SAR studies revealing key structural features that govern their cytotoxicity against various cancer cell lines. Independent studies, while not always explicitly stating verification, have often corroborated initial findings by synthesizing and testing analogous compounds.

A comparative analysis of data from different research groups indicates a consensus on the importance of substitutions at the C2, N3, and C5 positions of the **4-thiazolidinone** ring.

Table 1: Comparative Anticancer Activity (IC50 in  $\mu$ M) of 2,3-disubstituted-4-thiazolidinones

Compound ID	R1 (at C2)	R2 (at N3)	A549 (Lung)	MCF-7 (Breast)	PC3 (Prostate)	Reference
Series A						
Compound 7g	4-chlorophenyl	Isatinyl	40	40	50	[1]
Series B						
Compound 28	Phenylaminoypyrimidine	Isatinyl	4.6	2.1	2.9	[2]
Series C						
Compound 4p	2-hydroxy-2,2-diphenylacetyl	4-trifluoromethylphenyl	-	-	-	[3]

Note: '-' indicates data not available. The presented data is a selection for comparative purposes and not exhaustive.

The data suggests that the nature of the substituent at the C2 and N3 positions significantly influences the anticancer potency and selectivity. For instance, the hybridization of the **4-thiazolidinone** core with other heterocyclic systems like isatin has been a fruitful strategy, as evidenced by the low micromolar activities of compounds in Series A and B, which were investigated by different research groups.[1][2]

## Key SAR Observations and Independent Verification:

- Substitution at C2: Aromatic or heteroaromatic rings at the C2 position are generally favored for potent anticancer activity. The presence of electron-withdrawing or electron-donating groups on this ring can modulate the activity, although a clear consensus is yet to be established across different studies.

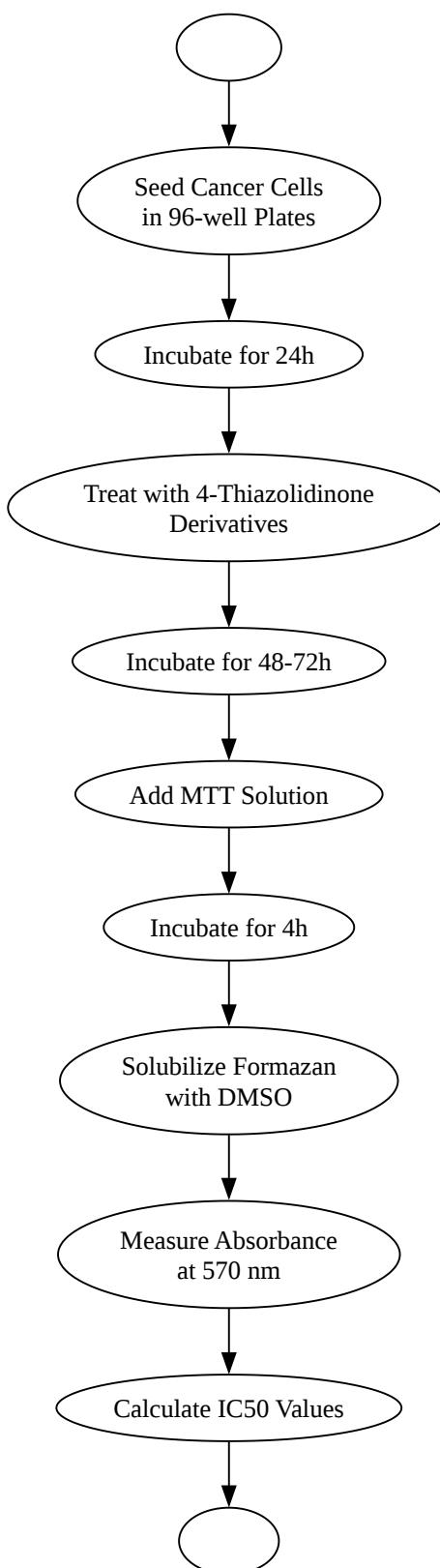
- Substitution at N3: The N3 position is a critical site for modification. Various studies have independently shown that incorporating bulky aromatic or heteroaromatic moieties at this position can lead to enhanced cytotoxicity.
- Substitution at C5: The C5 position is often substituted with a benzylidene group. The nature and position of substituents on this aromatic ring have been shown to be crucial for activity, with some studies indicating that electron-withdrawing groups enhance potency.

## Experimental Protocols:

The following provides a generalized methodology for the key experiments cited in the evaluation of anticancer activity.

### MTT Assay for Cytotoxicity:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100  $\mu$ M) and incubated for 48-72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

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# Antimicrobial Activity of 4-Thiazolidinones: A Comparative Analysis

4-Thiazolidinone derivatives have also demonstrated significant potential as antimicrobial agents. The SAR in this context often differs from that of anticancer activity, highlighting the importance of target-specific optimization.

Table 2: Comparative Antimicrobial Activity (MIC in  $\mu\text{g/mL}$ ) of 4-Thiazolidinone Derivatives

Compound ID	R1 (at C2)	R2 (at N3)	R3 (at C5)	S. aureus	E. coli	C. albicans	Reference
Series D							
Compound 14	4-chlorophenyl	Varies	Benzylidene	-	-	-	[4]
Series E							
Compound 4a	4-fluorophenyl	4-methyl-5,6,7,8-tetrahydro- o-quinazolin-2-yl	H	Potent	-	Potent	[5]
Compound 4e	2-methoxyphenyl	4,6-dimethylpyrimidin-2-yl	H	Potent	-	Potent	[5]

Note: '-' indicates data not available. 'Potent' indicates significant activity was reported without specific MIC values in the abstract.

Independent studies have consistently shown that the antimicrobial spectrum and potency of 4-thiazolidinones can be tuned by modifying the substituents at the C2, N3, and C5 positions.

## Key SAR Observations and Independent Verification:

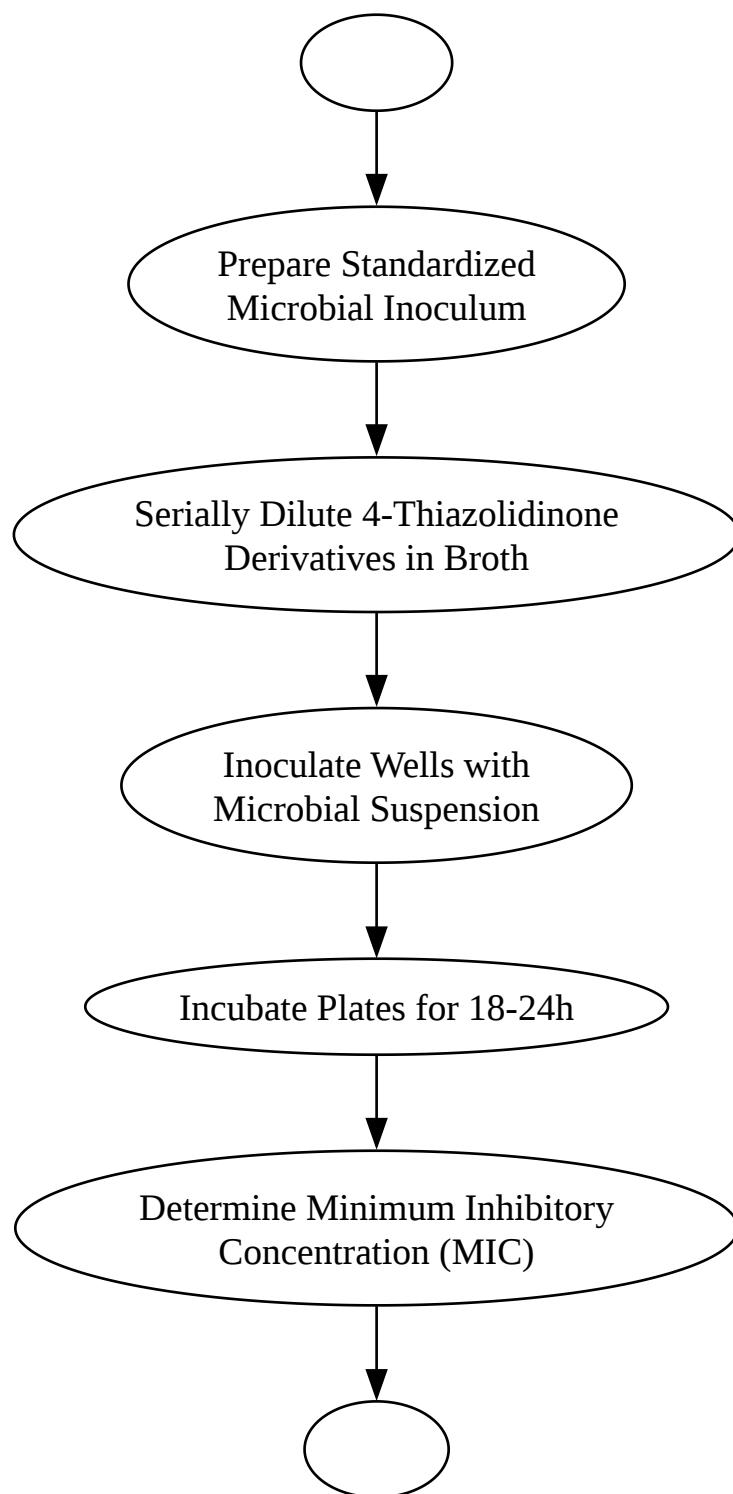
- Substitution at C2: Similar to anticancer activity, an aryl group at the C2 position is a common feature in active antimicrobial compounds. Halogen substitutions on this ring have been reported by multiple groups to enhance antibacterial and antifungal activity.
- Substitution at N3: The N3 position is crucial for antimicrobial potency. Diverse substituents, including heterocyclic rings, have been shown to be effective.
- Substitution at C5: The presence of a substituted benzylidene moiety at the C5 position is a key determinant of antimicrobial activity. The nature of the substituent on the benzylidene ring can influence the spectrum of activity.

## Experimental Protocols:

The following provides a generalized methodology for the key experiments cited in the evaluation of antimicrobial activity.

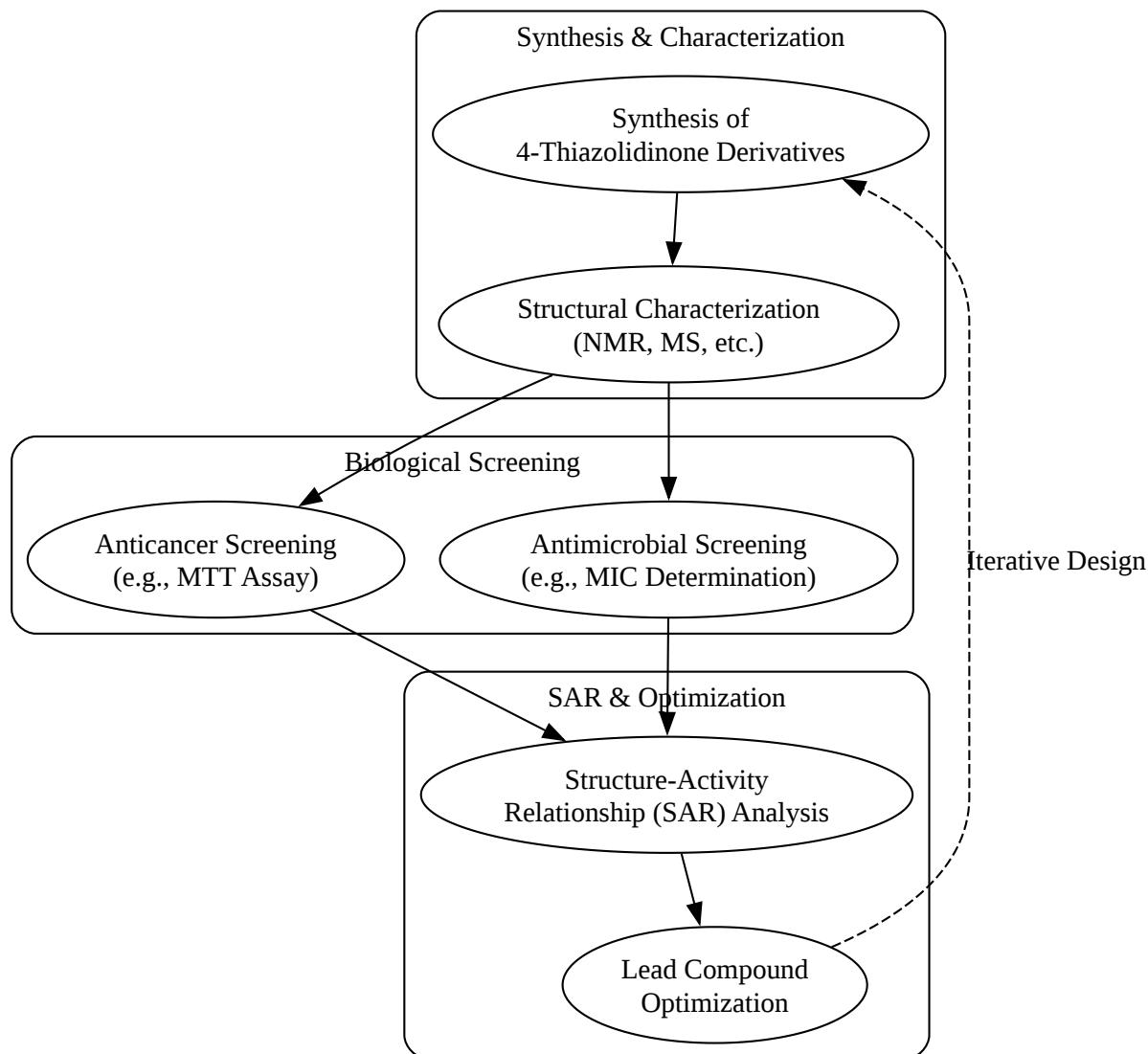
### Broth Microdilution Method for MIC Determination:

- Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
- Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

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## Signaling Pathways and Logical Relationships

The development of novel **4-thiazolidinone** derivatives often follows a logical progression from synthesis to biological evaluation. The following diagram illustrates this general workflow.



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## Conclusion

The structure-activity relationships of **4-thiazolidinones** are a rich and evolving area of research. While direct, head-to-head independent verification studies are not commonplace, a comparative analysis of the literature reveals a significant degree of concordance in the SAR findings from different research groups for both anticancer and antimicrobial activities. This guide, by consolidating quantitative data and experimental protocols, aims to facilitate a more informed and efficient drug discovery process for this versatile class of compounds. Researchers are encouraged to build upon these established SAR trends and explore novel modifications to unlock the full therapeutic potential of the **4-thiazolidinone** scaffold.

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